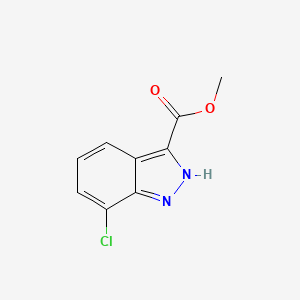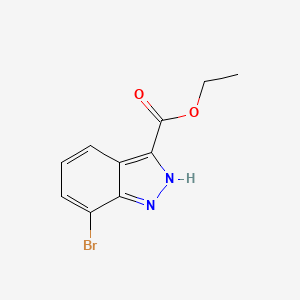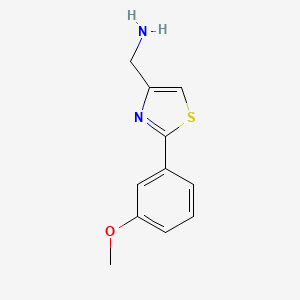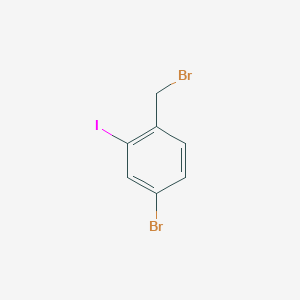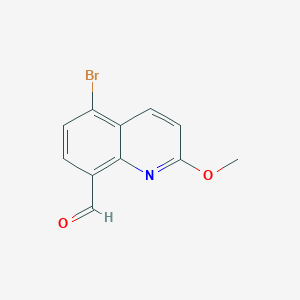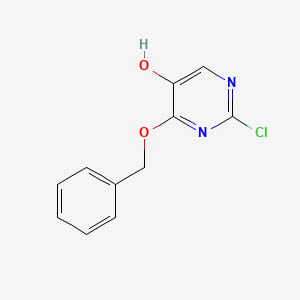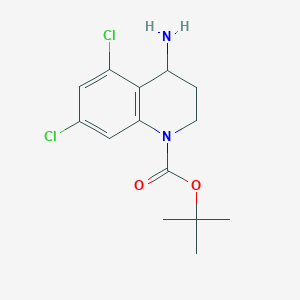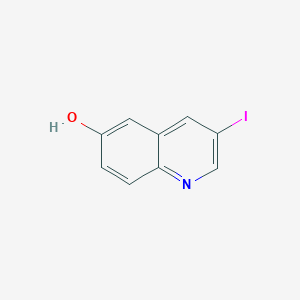
3-Iodoquinolin-6-ol
Overview
Description
3-Iodoquinolin-6-ol is a highly substituted quinoline derivative that can be synthesized with various alkyl and aryl moieties. The compound is characterized by the presence of an iodine atom at the third position and a hydroxyl group at the sixth position on the quinoline ring system. This structure serves as a versatile intermediate for further functionalization through various coupling reactions .
Synthesis Analysis
The synthesis of 3-iodoquinolin-6-ol derivatives is achieved through electrophile-driven regioselective synthesis. One method involves the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine under mild conditions, yielding up to 99% of the desired product . Another approach for synthesizing 3-arylquinolines, which could be related to 3-iodoquinolin-6-ol, uses α-aminoacetophenones and trans-β-nitrostyrenes with iodine monobromide as a catalyst . Additionally, a one-pot three-component synthesis method has been developed for 6-iodoquinolines, which could be adapted for the synthesis of 3-iodoquinolin-6-ol .
Molecular Structure Analysis
The molecular structure of 3-iodoquinolin-6-ol is characterized by the quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The iodine atom at the third position and the hydroxyl group at the sixth position are key functional groups that influence the reactivity and properties of the molecule. The regioselective synthesis methods ensure that these functional groups are correctly positioned on the quinoline ring .
Chemical Reactions Analysis
3-Iodoquinolin-6-ol can undergo various coupling reactions due to the presence of the iodine atom, which is a good leaving group. This allows for further functionalization of the quinoline ring. The synthesis of quinazolines and dihydroquinazolines, as well as the functionalization of isoquinolines, demonstrates the versatility of iodine-mediated reactions in constructing complex heterocyclic compounds . Schiff base derivatives can also be prepared from related compounds, indicating potential reactivity for 3-iodoquinolin-6-ol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-iodoquinolin-6-ol are influenced by the iodine and hydroxyl substituents. The iodine atom increases the molecular weight and contributes to the polar nature of the compound, while the hydroxyl group can participate in hydrogen bonding, affecting solubility and boiling point. The regioselective synthesis methods ensure high yields and purity, which are important for the physical properties of the final product . The related isoquinolin-3-ol derivatives with different substituents at the fourth position have shown selective renal vasodilator properties, suggesting that the substitution pattern on the quinoline ring can significantly affect the biological activity .
Scientific Research Applications
Synthesis and Functionalization
3-Iodoquinolin-6-ol has been a subject of interest in the synthesis of highly substituted quinolines. For instance, Ali et al. (2011) demonstrated the synthesis of 3-iodoquinolines bearing various alkyl and aryl moieties through iodocyclization, highlighting the potential for further functionalization by coupling reactions (Ali et al., 2011). Similarly, Yaragorla et al. (2017) developed a facile, single-step synthetic approach for 3-iodoquinolines from 2-aminobenzophenones and terminal alkynes, emphasizing the method's simplicity and high yield (Yaragorla et al., 2017).
Biologically Active Compounds Synthesis
Wang et al. (2015) described the synthesis of bromo-4-iodoquinoline, a key intermediate for creating biologically active compounds like GSK2126458, using a process involving cyclization and substitution reactions (Wang et al., 2015).
Novel Synthesis Methods
Wang et al. (2016) reported a novel method for synthesizing 3-iodoquinolines through a copper-catalyzed tandem annulation, a process noted for its operational convenience and molecular diversity (Wang et al., 2016).
Antitumor and Antimicrobial Applications
Pérez-Fehrmann et al. (2022) synthesized a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives and evaluated their cytotoxic activity against specific human cancer cell lines, revealing significant anticancer potential (Pérez-Fehrmann et al., 2022). Additionally, El-Hashash et al. (2015) prepared 6-iodoquinazolin-4(3H)-one derivatives with promising antifungal activities (El-Hashash et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Iodoquinolin-6-ol is Entamoeba histolytica , a protozoan parasite that causes amoebiasis . It is active against both cyst and trophozoites that are localized in the lumen of the intestine .
Mode of Action
It is known to act bychelation of ferrous ions essential for metabolism . This interaction with its targets leads to changes in the metabolic processes of the parasite, thereby inhibiting its growth and survival .
Biochemical Pathways
The chelation of ferrous ions suggests that it may interfere with iron-dependent metabolic pathways within the parasite .
Pharmacokinetics
3-Iodoquinolin-6-ol is poorly absorbed from the gastrointestinal tract . This characteristic makes it an effective luminal amebicide, as it remains in the intestinal lumen where it can act directly on the localized cysts and trophozoites . The compound is primarily excreted in the feces .
Result of Action
The action of 3-Iodoquinolin-6-ol results in the inhibition of the growth and survival of Entamoeba histolytica in the intestinal lumen . This leads to the clearance of the parasite from the intestine, thereby alleviating the symptoms of amoebiasis .
Action Environment
The action, efficacy, and stability of 3-Iodoquinolin-6-ol can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the presence of food in the gastrointestinal tract . Additionally, the compound’s stability and efficacy may be influenced by the pH of the intestinal environment . .
properties
IUPAC Name |
3-iodoquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMMZPVVIZMBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726272 | |
| Record name | 3-Iodoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodoquinolin-6-ol | |
CAS RN |
889660-68-8 | |
| Record name | 3-Iodoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





